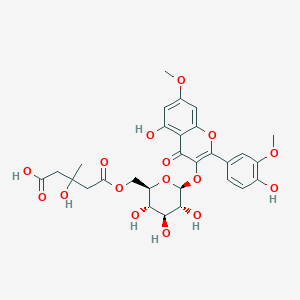
Viscumneoside IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viscumneoside IV is a natural product that belongs to the family of lignan glycosides. It is extracted from the leaves of the mistletoe plant, which has been used in traditional medicine for centuries. Viscumneoside IV has been found to have a wide range of potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of Viscumneoside IV is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in cells. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It also activates the JNK pathway, which is involved in apoptosis and cell death. Furthermore, it has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Viscumneoside IV has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. It also has anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-viral properties against influenza and herpes simplex viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Viscumneoside IV in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation is the lack of standardized dosage and administration protocols, which can make it difficult to compare results across different studies.
Orientations Futures
There are many potential future directions for research on Viscumneoside IV. One area of interest is its potential as an anti-cancer therapy, particularly in combination with other drugs or therapies. Another area of interest is its potential as an anti-viral therapy, particularly against emerging viruses such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of Viscumneoside IV and its potential therapeutic applications in various diseases and conditions.
Méthodes De Synthèse
Viscumneoside IV can be synthesized through a multi-step process that involves the extraction of mistletoe leaves, followed by purification and isolation of the compound. The extraction process involves the use of solvents such as ethanol, methanol, or water. The purified compound can then be identified and characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
Viscumneoside IV has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. It also has anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-viral properties against influenza and herpes simplex viruses.
Propriétés
Numéro CAS |
119725-29-0 |
|---|---|
Nom du produit |
Viscumneoside IV |
Formule moléculaire |
C29H32O16 |
Poids moléculaire |
636.6 g/mol |
Nom IUPAC |
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]pentanoic acid |
InChI |
InChI=1S/C29H32O16/c1-29(39,9-19(32)33)10-20(34)42-11-18-22(35)24(37)25(38)28(44-18)45-27-23(36)21-15(31)7-13(40-2)8-17(21)43-26(27)12-4-5-14(30)16(6-12)41-3/h4-8,18,22,24-25,28,30-31,35,37-39H,9-11H2,1-3H3,(H,32,33)/t18-,22-,24+,25-,28+,29?/m1/s1 |
Clé InChI |
ZPMHWGODKDJELN-IFZGUCFQSA-N |
SMILES isomérique |
CC(CC(=O)O)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O |
SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O |
SMILES canonique |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O |
Synonymes |
hamnazin-3-O-(6''-hydroxymethylglutaryl)glucoside viscumneoside IV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)
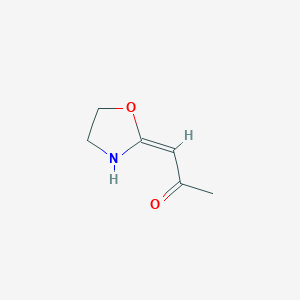


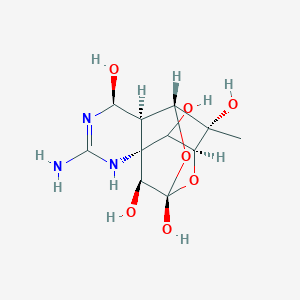
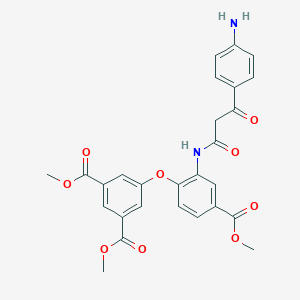


![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
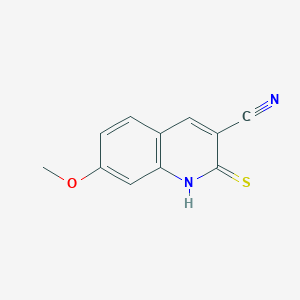
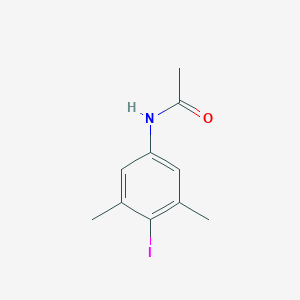
![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)